3-Fluoro-2-methyl-5-nitrobenzoic acid
Overview
Description
3-Fluoro-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions . For example, a process for synthesizing 2-fluoro-3-nitrobenzoic acid involves starting from o-methylphenol, carrying out a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methyl-5-nitrobenzoic acid is 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
3-Fluoro-2-methyl-5-nitrobenzoic acid is a white to yellow solid .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally similar to 3-Fluoro-2-methyl-5-nitrobenzoic acid, has been identified as a multireactive building block. It's used in the synthesis of various heterocyclic compounds, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Chromatography and Sensitive Detection
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally related to the compound of interest, is utilized as a labeling reagent for the high-performance liquid chromatography of amino acids, indicating potential application in analytical chemistry for compound detection and separation (Watanabe & Imai, 1981).
Solid-Phase Synthesis
4-Fluoro-3-nitrobenzoic acid, a compound with a similar structure, is involved in solid-phase synthesis methods for creating substituted 2-aminomethylbenzimidazoles, which may point to potential applications in the field of combinatorial chemistry or drug development (Kilburn et al., 2000).
Crystallographic Study and Electronic Structure Analysis
Compounds like 2-fluoro-4-hydroxymethyl benzoic acid, sharing functional groups with 3-Fluoro-2-methyl-5-nitrobenzoic acid, have been studied for their crystal structures and electronic properties, laying the groundwork for material science applications or molecular engineering (Pramanik et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXVJNNOFZBSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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